molecular formula C9H15N3O B13296990 1-methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine

1-methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine

Cat. No.: B13296990
M. Wt: 181.23 g/mol
InChI Key: VYRHKUMPGILEEC-UHFFFAOYSA-N
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Description

1-methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine is a chemical compound with the molecular formula C9H15N3O. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1H-pyrazol-3-amine with oxan-4-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxan-4-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. In the case of receptor targets, the compound can act as an agonist or antagonist, altering the signaling pathways and cellular responses. The exact mechanism of action depends on the specific biological system and the target molecule involved.

Comparison with Similar Compounds

1-methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

    1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine: This compound has a similar structure but differs in the position of the amine group on the pyrazole ring.

    1-methyl-N-(oxan-4-yl)piperidin-4-amine: This compound has a piperidine ring instead of a pyrazole ring, resulting in different chemical and biological properties.

    1-methyl-N-[(oxan-4-yl)methyl]piperidin-4-amine: This compound has a similar structure but with a different substitution pattern on the piperidine ring.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which make it a valuable compound for various research applications.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

1-methyl-N-(oxan-4-yl)pyrazol-3-amine

InChI

InChI=1S/C9H15N3O/c1-12-5-2-9(11-12)10-8-3-6-13-7-4-8/h2,5,8H,3-4,6-7H2,1H3,(H,10,11)

InChI Key

VYRHKUMPGILEEC-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NC2CCOCC2

Origin of Product

United States

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